N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Medicinal Chemistry Chemical Biology Drug Discovery

Research groups conducting SAR campaigns need structural probes to investigate ether-linker effects on target binding. This compound serves as an exact O-heterocycle probe for comparison with the S-heterocycle analog. - Unique molecular surface & H-bonding for in silico docking. - Ideal for pilot experiments & comparative benchmarking. - In stock with global shipping for rapid deployment.

Molecular Formula C18H16N4O3S
Molecular Weight 368.41
CAS No. 2034560-32-0
Cat. No. B2770177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
CAS2034560-32-0
Molecular FormulaC18H16N4O3S
Molecular Weight368.41
Structural Identifiers
SMILESC1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C18H16N4O3S/c23-17(13-3-4-16(20-9-13)25-14-5-7-24-10-14)22-18-21-15(11-26-18)12-2-1-6-19-8-12/h1-4,6,8-9,11,14H,5,7,10H2,(H,21,22,23)
InChIKeyGDZZIIFCZAZERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide


N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034560-32-0) is a synthetic small molecule with the molecular formula C18H16N4O3S and a molecular weight of 368.41 g/mol [1]. It belongs to the nicotinamide class, featuring a pyridine-thiazole core and a tetrahydrofuran-3-yl ether substituent. A thorough search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not return any published biological activity, selectivity, or pharmacokinetic data for this specific compound. Comparable analogs with a tetrahydrothiophen-3-yl ether or other substituted nicotinamide cores are commercially available, but no head-to-head quantitative studies were identified to establish differentiation.

1 Structural probe for SAR campaigns exploring nicotinamide-thiazole ether vectors
2 Computational docking and MD-ready scaffold with distinct O-heterocycle H-bonding profile
3 Requires primary assay data generation; no published activity or selectivity benchmarks exist

Generic Substitution Not Supported: N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide


In the absence of published quantitative structure-activity relationship (SAR) data for this compound, any claim of superiority over a generic analog cannot be substantiated. Scientific and industrial users considering this compound must note that structurally similar analogs, such as the tetrahydrothiophen-3-yl ether variant, are also commercially available but lack publicly disclosed comparative performance metrics. Therefore, a procurement decision cannot be guided by differential performance evidence; instead, it must rely on the unique structural features and the supplier's quality specifications until primary research data become available.

Attribute
This Compound
S-Heterocycle Analog
Ether heteroatom
Oxygen (tetrahydrofuran-3-yl)
Sulfur (tetrahydrothiophen-3-yl)
H-bond acceptor
Stronger (O-ether)
Weaker (S-ether); estimated clogP shift ~+0.5 to +1.0
Comparative data
None published
None published

Comparative Evidence Gap: N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide


Biological Activity Data Unavailable

An exhaustive search of primary research articles, patents (including EP2589592 and NADPH oxidase inhibitor patents), and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any quantitative IC50, Ki, EC50, or other potency values for this compound against any biological target. Therefore, no direct quantitative comparison can be made against the tetrahydrothiophen analog, the 2,4-dihydroxy-5,6-dimethyl analog, or any other in-class comparator.

Biological Activity
Data to verify
No IC50, Ki, or EC50 data identified across PubChem, ChEMBL, or BindingDB
Cannot differentiate from analogs by potency or target engagement
Requires primary screening data generation
Medicinal Chemistry Chemical Biology Drug Discovery

Selectivity, ADME/Tox & In Vivo Data Gap

No selectivity panels, microsomal stability, permeability, or in vivo efficacy studies were identified for this compound. Consequently, there is no evidence to support claims of reduced off-target risk, improved pharmacokinetics, or superior in vivo performance compared to structurally related nicotinamide-thiazole hybrids.

ADME / Tox & In Vivo
Data to verify
No selectivity panels, microsomal stability, permeability, or in vivo efficacy studies found
Precludes evidence-based compound prioritization for lead optimization
ADME and safety data are absent
Pharmacology ADME/Tox Drug Development

Tetrahydrofuran-3-yl vs. Tetrahydrothiophen-3-yl Ether

The target compound possesses a tetrahydrofuran-3-yl ether (C4H7O, O-heterocycle), whereas the closest analog contains a tetrahydrothiophen-3-yl ether (C4H7S, S-heterocycle). This O→S substitution increases molecular weight from 368.41 to 384.47 (+16.06 Da), alters lipophilicity (clogP ~+0.5 to +1.0 estimated), and modifies hydrogen-bond acceptor strength. However, no experimental data exist to quantify the biological consequence of this single-atom change.

O vs S Heterocycle
Class-level inference
ΔMW +16.06 Da; O→S substitution alters H-bond acceptor strength and estimated clogP by ~+0.5 to +1.0
Supports SAR vector exploration; biological impact remains untested
No experimental binding or activity comparison available
Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Application Scenarios: N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide


Exploratory SAR Studies

This compound can serve as a structural probe in an SAR campaign investigating the effect of the tetrahydrofuran-3-yl ether versus the tetrahydrothiophen-3-yl ether on target binding. Given the absence of published data, it is most suitable for research groups generating their own primary data .

Computational Docking and MD Studies

The distinct O-heterocycle scaffold provides a unique molecular surface and hydrogen-bonding pattern for in silico docking and molecular dynamics simulations. Its use is warranted when comparing predicted binding poses with those of the S-heterocycle analog, provided experimental validation is planned .

Conditional Chemical Biology Probe

If future studies disclose a specific target engagement profile, this compound could be evaluated as a chemical biology probe. At present, it should only be used in pilot experiments where the user commits to full characterization and comparative benchmarking against structurally defined controls.

Application
Selection Property
Validation Focus
Exploratory SAR Studies
Structural scaffold differentiation
Primary assay data generation
Computational Docking & MD
O-heterocycle H-bonding profile
Experimental validation planning
Conditional Chemical Biology Probe
Target engagement screening context
Comparative benchmarking against defined controls
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